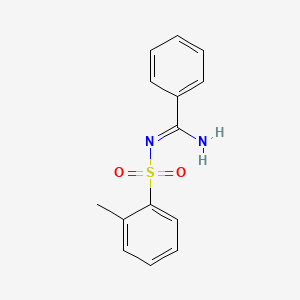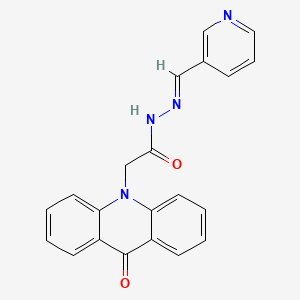![molecular formula C18H20FN3O B5842546 N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide](/img/structure/B5842546.png)
N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quaternary ammonium cations, while substitution reactions can yield various piperazine derivatives with different functional groups.
Scientific Research Applications
N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, docking analyses have suggested binding to specific protein pockets, which may underlie its antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine, which also exhibit a wide range of biological activities.
Other Piperazine Derivatives: Compounds such as aripiprazole and quetiapine, which are used in pharmaceuticals.
Uniqueness
N-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzamide is unique due to its specific structural features, such as the presence of a fluorophenyl group and a piperazine ring
Properties
IUPAC Name |
N-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-16-8-4-5-9-17(16)22-12-10-21(11-13-22)14-20-18(23)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUILCUMMYZFXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CNC(=O)C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{1-cyano-2-[4-(diethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5842465.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5842475.png)


![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)

![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B5842521.png)
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)


![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5842561.png)

